

# ZINC05007751: A Potent and Selective NEK6 Inhibitor for Oncological Research

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An In-depth Technical Guide on the Mechanism of Action and Preclinical Evaluation

## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ZINC05007751**, a novel small molecule inhibitor of the NIMA-related kinase 6 (NEK6). It details the compound's mechanism of action, selectivity, and anti-proliferative effects against various cancer cell lines, supported by quantitative data and detailed experimental methodologies.

## Core Mechanism of Action: Targeting the NEK6 Kinase

**ZINC05007751** functions as a potent and selective ATP-competitive inhibitor of NEK6, a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[1][2][3][4][5][6] Elevated expression of NEK6 is observed in numerous human cancers, making it a compelling target for therapeutic intervention. By binding to the ATP-binding pocket of NEK6, **ZINC05007751** effectively blocks its kinase activity, leading to cell cycle disruption and inhibition of cancer cell proliferation.[1]

#### **Quantitative Biological Activity**



The inhibitory and anti-proliferative activities of **ZINC05007751** have been quantified across various assays, demonstrating its potency and potential as an anti-cancer agent.

**Table 1: In Vitro NEK6 Kinase Inhibition** 

Compound	Target	IC50 (μM)
ZINC05007751	NEK6	3.4

IC50: The half-maximal inhibitory concentration.

### Table 2: Anti-proliferative Activity against Human Cancer

**Cell Lines** 

Cell Line	Cancer Type	IC50 (µM)
MDA-MB-231	Triple-Negative Breast Cancer	< 100
PEO1	Ovarian Cancer	< 100
NCI-H1299	Non-Small Cell Lung Cancer	< 100
HCT-15	Colorectal Cancer	< 100

#### **Table 3: Synergistic Effects with Chemotherapeutic**

**Agents** 

Cell Line	Combination Treatment	Effect on Cisplatin IC50
PEO1 (BRCA2 mutated)	ZINC05007751 + Cisplatin	Reduction from 7.9 $\mu$ M to 0.1 $\mu$ M

The most significant synergistic effect was observed with 44  $\mu$ M **ZINC05007751** and 10  $\mu$ M Cisplatin.[1]

#### **Kinase Selectivity Profile**

**ZINC05007751** exhibits high selectivity for NEK6. It also shows activity against NEK1 but has no significant inhibitory effect on other tested NEK family members, highlighting its specific



mechanism of action.

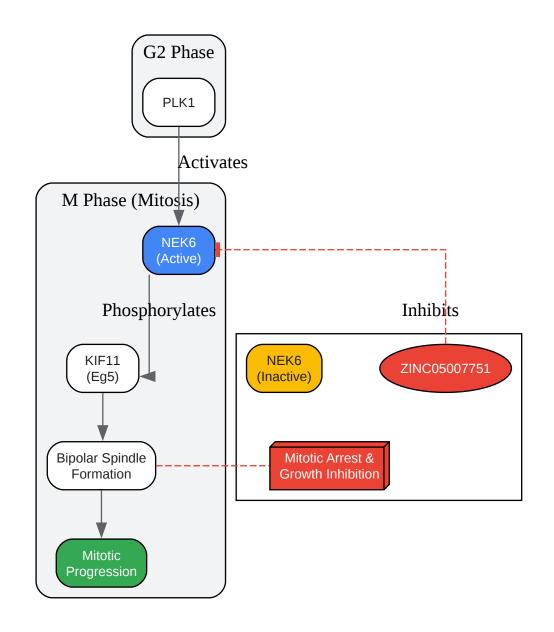
**Table 4: NEK Family Kinase Selectivity** 

Kinase	Activity
NEK1	Inhibited
NEK6	Potently Inhibited
NEK2	No Significant Activity
NEK7	No Significant Activity
NEK9	No Significant Activity

### **Signaling Pathway and Cellular Consequences**

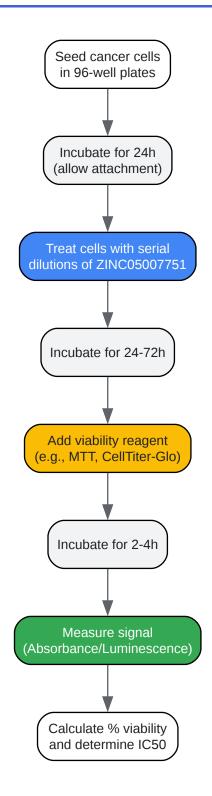
NEK6 is a crucial regulator of mitotic progression. Its inhibition by **ZINC05007751** disrupts the normal cell cycle, leading to mitotic arrest and subsequent inhibition of cell growth.











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